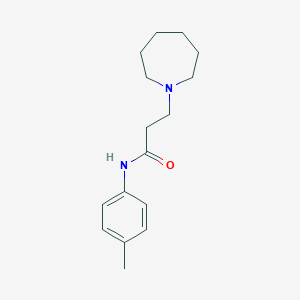

3-(azepan-1-yl)-N-(4-methylphenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

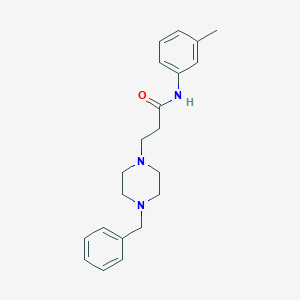

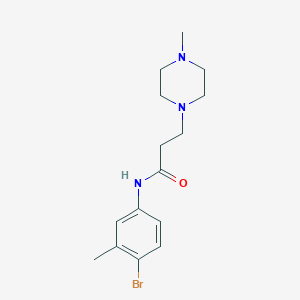

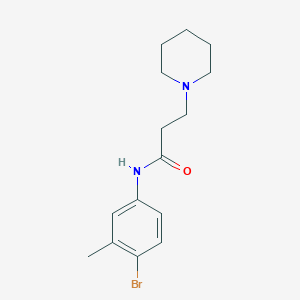

3-(Azepan-1-yl)-N-(4-methylphenyl)propanamide, also known as A-366, is a compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of amides and has a molecular formula of C16H24N2O. In

Wissenschaftliche Forschungsanwendungen

3-(azepan-1-yl)-N-(4-methylphenyl)propanamide has been studied for its potential applications in scientific research, particularly in the field of epigenetics. It has been found to be a potent inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme, which plays a crucial role in the regulation of gene expression. By inhibiting LSD1, 3-(azepan-1-yl)-N-(4-methylphenyl)propanamide can alter the epigenetic landscape of cells and potentially modulate gene expression.

Wirkmechanismus

3-(azepan-1-yl)-N-(4-methylphenyl)propanamide binds to the active site of LSD1 and inhibits its enzymatic activity. LSD1 is responsible for demethylating lysine 4 on histone H3 (H3K4), a modification that is associated with active gene transcription. By inhibiting LSD1, 3-(azepan-1-yl)-N-(4-methylphenyl)propanamide can prevent the removal of H3K4 methylation, leading to increased gene expression.

Biochemical and Physiological Effects:

3-(azepan-1-yl)-N-(4-methylphenyl)propanamide has been shown to increase H3K4 methylation and gene expression in cells, indicating its potential as a tool for epigenetic research. It has also been found to be selective for LSD1, with minimal inhibition of other enzymes. In animal studies, 3-(azepan-1-yl)-N-(4-methylphenyl)propanamide has been shown to increase the expression of genes involved in neurogenesis and synaptic plasticity, suggesting its potential applications in neurological research.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-(azepan-1-yl)-N-(4-methylphenyl)propanamide is its potency and selectivity for LSD1, making it a useful tool for studying the role of LSD1 in gene regulation. However, its limited solubility in water and low bioavailability may limit its applications in vivo. Additionally, the potential off-target effects of 3-(azepan-1-yl)-N-(4-methylphenyl)propanamide on other enzymes and pathways should be carefully considered in experimental design.

Zukünftige Richtungen

For 3-(azepan-1-yl)-N-(4-methylphenyl)propanamide research include further studies on its potential applications in epigenetic and neurological research. Additionally, the development of more potent and selective LSD1 inhibitors based on the structure of 3-(azepan-1-yl)-N-(4-methylphenyl)propanamide may lead to the discovery of novel therapeutic targets for diseases such as cancer and neurodegenerative disorders.

Conclusion:

In conclusion, 3-(azepan-1-yl)-N-(4-methylphenyl)propanamide is a compound that has been synthesized and studied for its potential applications in scientific research. Its potency and selectivity for LSD1 make it a useful tool for studying the role of LSD1 in gene regulation. Further research on 3-(azepan-1-yl)-N-(4-methylphenyl)propanamide and its derivatives may lead to the discovery of novel therapeutic targets for a variety of diseases.

Synthesemethoden

The synthesis of 3-(azepan-1-yl)-N-(4-methylphenyl)propanamide involves the reaction of 4-methylbenzoyl chloride with 3-aminocaproic acid in the presence of triethylamine and dichloromethane. The resulting product is then treated with propionyl chloride and triethylamine to obtain 3-(azepan-1-yl)-N-(4-methylphenyl)propanamide. The purity of the compound can be determined by using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Eigenschaften

Produktname |

3-(azepan-1-yl)-N-(4-methylphenyl)propanamide |

|---|---|

Molekularformel |

C16H24N2O |

Molekulargewicht |

260.37 g/mol |

IUPAC-Name |

3-(azepan-1-yl)-N-(4-methylphenyl)propanamide |

InChI |

InChI=1S/C16H24N2O/c1-14-6-8-15(9-7-14)17-16(19)10-13-18-11-4-2-3-5-12-18/h6-9H,2-5,10-13H2,1H3,(H,17,19) |

InChI-Schlüssel |

PGZLPJFPBJKQNB-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC(=O)CCN2CCCCCC2 |

Kanonische SMILES |

CC1=CC=C(C=C1)NC(=O)CCN2CCCCCC2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

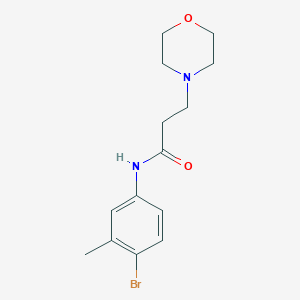

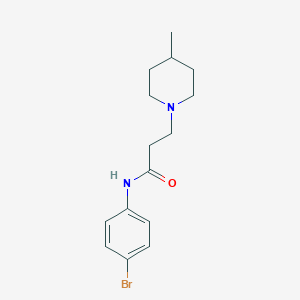

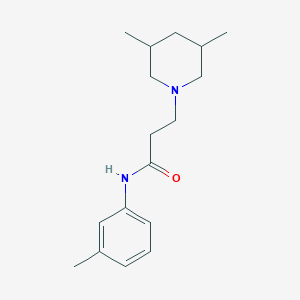

![3-[benzyl(methyl)amino]-N-(4-bromo-3-methylphenyl)propanamide](/img/structure/B248117.png)

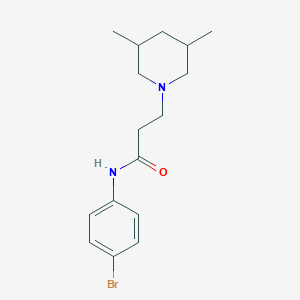

![Ethyl 1-[3-(4-bromoanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B248126.png)

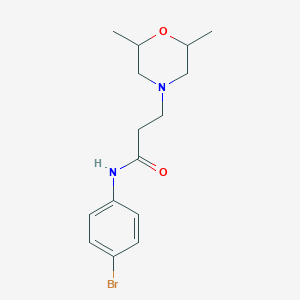

![N-(4-bromophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B248129.png)

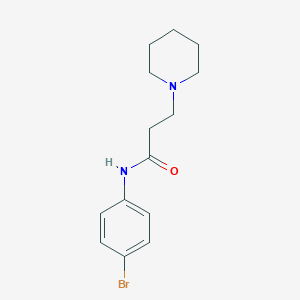

![N-(4-bromophenyl)-3-[butyl(methyl)amino]propanamide](/img/structure/B248131.png)

![Ethyl 1-[3-oxo-3-(3-toluidino)propyl]-4-piperidinecarboxylate](/img/structure/B248137.png)